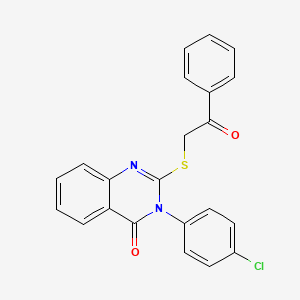

3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-phenacylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2S/c23-16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28-14-20(26)15-6-2-1-3-7-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVMLIFHDGWLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431065-89-3 | |

| Record name | 3-(4-CHLOROPHENYL)-2-((2-OXO-2-PHENYLETHYL)THIO)-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with 2-oxo-2-phenylethyl thiol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The presence of thioether groups in the compound enhances its interaction with biological targets, making it a candidate for antimicrobial applications. Similar compounds have shown effectiveness against bacterial strains, indicating that this compound could potentially serve as an antimicrobial agent .

Case Study:

Research focused on the antibacterial activity of this compound against Staphylococcus aureus revealed significant inhibition of bacterial growth at specific concentrations, highlighting its therapeutic potential.

Enzyme Inhibition

Quinazolinone derivatives are also explored for their ability to inhibit specific enzymes linked to disease pathology. For example, they may act as inhibitors of kinases involved in cancer progression or inflammation pathways .

Case Study:

In vitro assays demonstrated that this compound effectively inhibited a target kinase, leading to reduced signaling pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s structural features, such as the chlorophenyl and thioether groups, may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Position 2 Modifications

The thioether group at position 2 is critical for bioactivity. Variations in this substituent significantly alter pharmacological profiles:

- N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (): The acetamide-linked trimethoxybenzyl group enhances cytotoxicity (GI50: 17.90 µM) via improved hydrogen bonding and π-π stacking, outperforming simpler alkyl/aryl thioethers .

Position 3 Modifications

The 4-chlorophenyl group is a common pharmacophore. Substitution with other aryl groups alters activity:

- 2-(4-Bromophenyl)-quinazolin-4(3H)-one (): Exhibits α-glucosidase inhibition comparable to the 4-chlorophenyl analogue, highlighting halogenated aryl groups' role in enzyme targeting .

- 3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolinone (): The trimethoxybenzyl group enhances antitumor activity (GI50: 6.33 µM), suggesting bulkier substituents improve target binding .

Hybrid Structures

- Quinazolinone-1,3,4-oxadiazole Conjugates (): Hybridization with 5-(4-chlorophenyl)-1,3,4-oxadiazole improves cytotoxicity (e.g., compound 6a, IC50: 10 µM against HeLa cells) by introducing dual pharmacophores .

- Triazole-Quinazolinone Derivatives (): Incorporation of 1,2,3-triazole enhances antimicrobial and anticancer activities due to synergistic electronic effects .

Biological Activity

3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone, a synthetic compound belonging to the quinazolinone family, exhibits a range of biological activities. Quinazolinones are recognized for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 3-(4-chlorophenyl)-2-phenacylsulfanylquinazolin-4-one

- Molecular Formula : C22H15ClN2O2S

- Molecular Weight : 406.9 g/mol

- CAS Number : 431065-89-3

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorophenyl and thioether groups enhances its binding affinity to enzymes and receptors, which may lead to modulation of key biological pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Quinazolinones often intercalate into DNA, affecting replication and transcription processes.

- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have documented the anticancer potential of quinazolinone derivatives. For instance, a study highlighted that certain quinazolinone-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The IC50 values for these compounds were notably low, indicating strong inhibitory effects on cell growth .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Antimicrobial Activity

The compound has shown promising antibacterial properties against various pathogens. Specifically, derivatives of quinazolinones have been tested against Proteus vulgaris and Bacillus subtilis, with notable zones of inhibition reported for related compounds .

| Compound | Pathogen | Zone of Inhibition (cm) |

|---|---|---|

| 9a | Proteus vulgaris | 1.1 |

| 9h | Bacillus subtilis | 1.0 |

Case Studies

- Cytotoxicity Evaluation : A study synthesized a series of quinazolinone derivatives and evaluated their cytotoxic effects using the MTT assay. Compounds with structural similarities to this compound showed enhanced cytotoxicity against multiple cancer cell lines, reinforcing the potential therapeutic applications of this class of compounds .

- Antioxidant Properties : Research has indicated that certain substituted quinazolinones exhibit antioxidant activity through various mechanisms, including metal-chelation and radical scavenging. This aspect is vital for developing therapeutic agents that can mitigate oxidative stress-related diseases .

Comparison with Similar Compounds

The unique structural features of this compound can be contrasted with other quinazolinones:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4(3H)-Quinazolinone | Simple structure without substituents | Limited biological activity |

| 2-Phenyl-4(3H)-quinazolinone | Lacks chlorophenyl group | Moderate activity |

| 3-(4-Methylphenyl)-2-thioquinazolinone | Methyl instead of chlorine | Varies based on substituent |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(4-Chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)-4(3H)-quinazolinone?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate.

- Step 2: Hydrogenation or alkylation to introduce the 2-oxo-2-phenylethylthio moiety. Microwave-assisted synthesis is often used to enhance efficiency and yield .

- Key Conditions: Potassium carbonate as a base, dimethylformamide (DMF) as a solvent, and controlled temperatures (60–80°C) .

- Purification: Column chromatography or recrystallization, monitored via TLC/HPLC .

Basic: What analytical techniques are critical for structural characterization of this quinazolinone derivative?

Answer:

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry. SHELX software is widely used for refinement, though disorder in solvent molecules may require additional modeling .

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., 4-chlorophenyl at ~7.4 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 435) and fragmentation patterns .

Basic: How are preliminary biological activities (e.g., antitumor, antimicrobial) screened for this compound?

Answer:

- Antitumor Assays: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated. For example, derivatives with propyl substituents show IC ≈ 10 μM .

- Antimicrobial Testing: Broth microdilution to determine minimum inhibitory concentrations (MICs) against pathogens like S. aureus .

- Controls: 5-Fluorouracil or ciprofloxacin as positive controls; solvent-only as negative .

Advanced: How do structural modifications at the 2- and 3-positions influence biological activity?

Answer:

- 2-Position: Substituting thioether groups (e.g., phenylethylthio vs. alkylthio) enhances antitumor potency. Mercapto groups improve binding to kinase targets .

- 3-Position: Halogenated aryl groups (e.g., 4-chlorophenyl) increase lipophilicity and membrane permeability, critical for CNS activity .

- SAR Table:

| Substituent at Position 2 | IC (μM) | Target |

|---|---|---|

| Phenylethylthio | 12.0 | Antiviral |

| Propylthio | 10.5 | Antitumor |

| Morpholinylthio | 15.0 | Kinase inhibition |

Advanced: What strategies optimize synthesis yield and purity for scale-up?

Answer:

- Microwave Assistance: Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Screening: Pd/C or Ni catalysts for hydrogenation steps, with yields >85% .

Advanced: How are crystallographic disorders resolved in X-ray studies of this compound?

Answer:

- Disordered Solvents: Partial occupancy modeling in SHELXL, with restraints on thermal parameters .

- Twinned Data: HKLF 5 format in SHELXTL to handle pseudo-merohedral twinning .

- Validation Tools: PLATON ADDSYM and R < 5% ensure data integrity .

Advanced: How to address contradictions in reported IC50_{50}50 values across studies?

Answer:

- Assay Variability: Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (48h vs. 72h) .

- Solubility Factors: Use DMSO concentration <0.1% to avoid cytotoxicity artifacts .

- Statistical Analysis: Report mean ± SD from triplicate experiments and validate with ANOVA .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) .

- DFT Calculations: Gaussian09 optimizes geometry and calculates electrostatic potential maps for SAR .

- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns .

Advanced: How is isotope labeling used to study metabolic pathways?

Answer:

- C-Labeling: Track metabolic degradation in liver microsomes via scintillation counting .

- Stable Isotopes (H, C): NMR/MS identifies metabolites, e.g., hydroxylation at the quinazolinone core .

Advanced: What hybrid pharmacophores enhance dual activity (e.g., anticancer + anti-inflammatory)?

Answer:

- Oxadiazole-Quinazolinone Hybrids: Improve DNA intercalation and COX-2 inhibition .

- Thiadiazolyl Derivatives: Exhibit dual IC values (e.g., 8.2 μM for anticancer, 11.3 μM for anti-inflammatory) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.